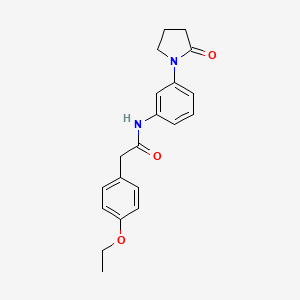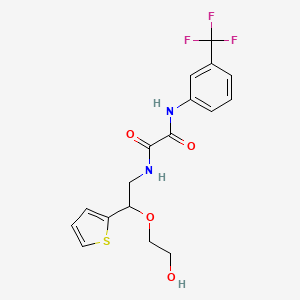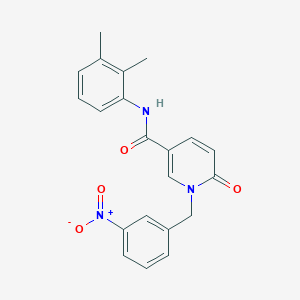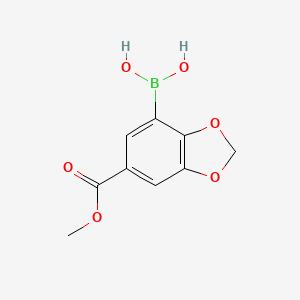![molecular formula C14H8BrF2N3OS B2366102 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1219904-02-5](/img/structure/B2366102.png)
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea” is a complex organic molecule that contains several functional groups and structural features. It has a bromobenzo[d]thiazolyl group, a difluorophenyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), halogen substituents (bromine and fluorine), and a urea functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen substituents and the urea group. The bromine atom might be susceptible to nucleophilic aromatic substitution reactions, while the urea group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms and polar functional groups (urea) could affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of novel thiazolyl urea derivatives has been a significant area of research. These compounds are created through specific chemical reactions and their structures are confirmed using techniques like NMR and X-ray diffraction analysis (Ling et al., 2008).
- Another aspect of research involves determining the crystal structure of similar compounds, which is essential for understanding their chemical properties and potential applications (Xin, 2006).
Biological Activities
- Certain thiazolyl urea derivatives exhibit promising antitumor activities. This is a significant finding for the development of new cancer treatments (Ling et al., 2008).
- Another study found that compounds with a similar structure display excellent fungicidal activities against various pathogens, indicating their potential use in agriculture or medicine (Xinjian Song et al., 2008).
- The anti-leukemic properties of certain thiazole derivatives have been explored, revealing their potential in treating leukemia (D. S. Prasanna et al., 2010).
Insecticidal Effects
- Some derivatives of thiazolyl urea, such as those related to the compound , act as inhibitors of chitin synthesis. This feature makes them effective as insecticides, particularly in disrupting the life cycle of various insect species (Deul et al., 1978).
- The failure of insects to moult or pupate upon exposure to certain thiazolyl urea compounds, resulting in their death, is another focus of study. This indicates a unique mode of action for these compounds as insecticides (Mulder & Gijswijt, 1973).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3OS/c15-7-3-1-6-10-11(7)19-14(22-10)20-13(21)18-12-8(16)4-2-5-9(12)17/h1-6H,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORUFFIJQODRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)



![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)


![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)